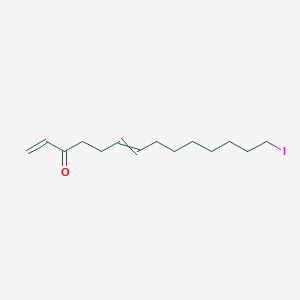
14-Iodotetradeca-1,6-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Iodotetradeca-1,6-dien-3-one is an organic compound characterized by the presence of an iodine atom attached to a tetradeca-1,6-dien-3-one backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-Iodotetradeca-1,6-dien-3-one typically involves the iodination of tetradeca-1,6-dien-3-one. One common method includes the reaction of tetradeca-1,6-dien-3-one with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 14-Iodotetradeca-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
14-Iodotetradeca-1,6-dien-3-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 14-Iodotetradeca-1,6-dien-3-one involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. Its antimicrobial and antiviral activities are attributed to its ability to disrupt cellular processes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Tetradeca-1,6-dien-3-one: Lacks the iodine atom, resulting in different reactivity and applications.
1,2,8,9-Tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-one: Contains a spirocyclic structure with different chemical properties.
Uniqueness: 14-Iodotetradeca-1,6-dien-3-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
101999-65-9 |
|---|---|
Molekularformel |
C14H23IO |
Molekulargewicht |
334.24 g/mol |
IUPAC-Name |
14-iodotetradeca-1,6-dien-3-one |
InChI |
InChI=1S/C14H23IO/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2,6,8H,1,3-5,7,9-13H2 |
InChI-Schlüssel |
WKUDMGPOEPASPM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)CCC=CCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


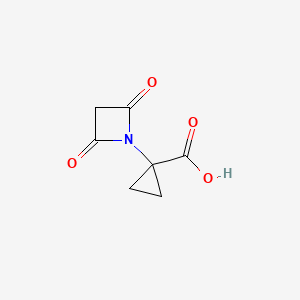
![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)
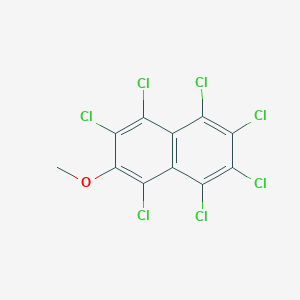
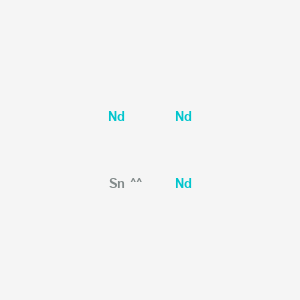
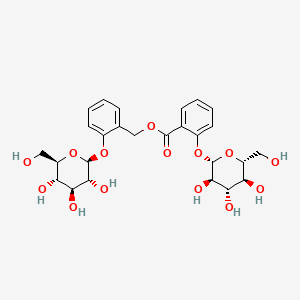
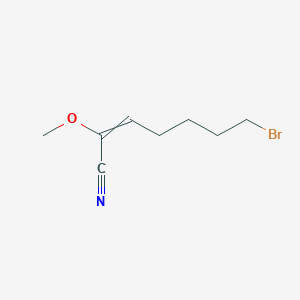
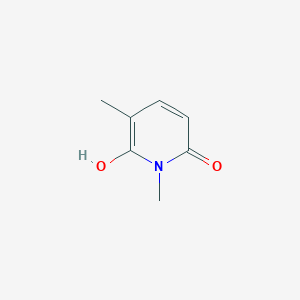
![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)
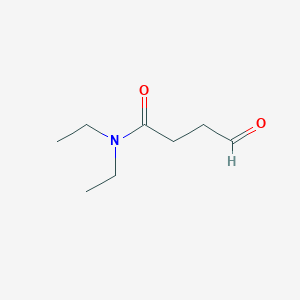
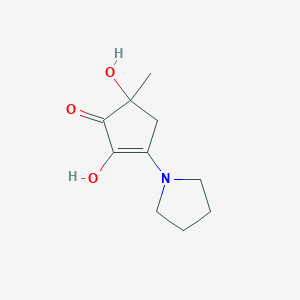
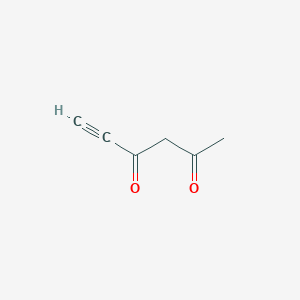
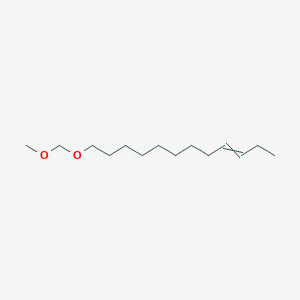
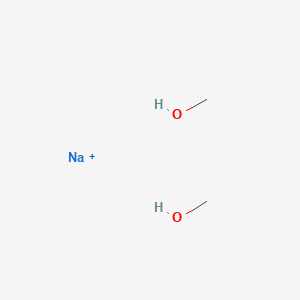
![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
